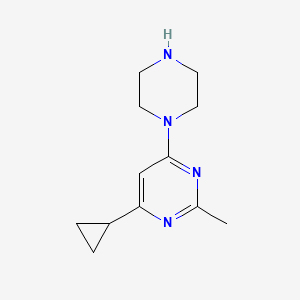
4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine
Descripción general
Descripción
“4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C12H18N4 . It has a molecular weight of 218.3 g/mol.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16N4/c1-2-9 (1)10-7-11 (14-8-13-10)15-5-3-12-4-6-15/h7-9,12H,1-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis in Heterocyclic Chemistry
4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine derivatives have been synthesized in the field of heterocyclic chemistry. These compounds are used to create novel N-cycloalkanes, piperazines, and pyrimidine derivatives, demonstrating the versatility of this compound in synthesizing diverse molecular structures with potential medicinal properties (Ho & Suen, 2013).
Antiproliferative Activity Against Cancer Cell Lines
A series of derivatives of this compound have been synthesized and tested for antiproliferative activity against human cancer cell lines. Some compounds in this series have shown promising activity, indicating potential use as anticancer agents (Mallesha et al., 2012).
Anti-inflammatory and Analgesic Properties
Derivatives of this compound have been synthesized and investigated for their anti-inflammatory and analgesic activities. These compounds have been evaluated as cyclooxygenase inhibitors and have shown significant inhibitory activity, indicating potential therapeutic applications (Abu‐Hashem et al., 2020).
Antihypertensive Potential
Studies have shown that certain derivatives of this compound possess potential antihypertensive properties. These compounds have been tested in vitro and in vivo, with some demonstrating promising antihypertensive activity (Bayomi et al., 1999).
Antimicrobial Activity
Compounds derived from this compound have been synthesized and evaluated for their antimicrobial activity. This includes activity against Mycobacterium tuberculosis, indicating potential use in treating bacterial infections (Sriram et al., 2010).
Dual Cytokine Regulation
A pyrimidylpiperazine derivative, structurally related to this compound, has been identified as a dual cytokine regulator. This compound can inhibit tumor necrosis factor-alpha while augmenting interleukin-10 production, suggesting potential in treating inflammatory diseases (Fukuda et al., 2000).
Direcciones Futuras
The future directions for “4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine” and related compounds could involve further exploration of their potential as therapeutic agents, given the promising activity of related compounds against certain kinases . More research is needed to fully understand their mechanisms of action and potential applications.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit acetylcholinesterase (ache) and cyclin-dependent kinase 4 (cdk4) . AChE plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter involved in memory and cognition . CDK4 is a key regulator of cell cycle progression .
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to changes in cellular function . For instance, AChE inhibitors prevent the breakdown of acetylcholine, enhancing cholinergic neurotransmission . CDK4 inhibitors can halt cell cycle progression, potentially inducing apoptosis in tumor cells .
Biochemical Pathways
Inhibition of ache can affect cholinergic neurotransmission, impacting learning and memory . Inhibition of CDK4 can disrupt cell cycle progression, affecting cell proliferation and survival .
Result of Action
Similar compounds have been found to induce apoptosis in tumor cells and enhance cholinergic neurotransmission , which could potentially improve cognitive function.
Análisis Bioquímico
Biochemical Properties
4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. Specifically, it interacts with cyclin-dependent kinases (CDKs) and AMP-activated protein kinase (AMPK)-related kinases, leading to the inhibition of their activity . These interactions are crucial as they can influence cell cycle regulation and energy homeostasis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in tumor cells, which is a form of programmed cell death . This compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of CDKs and AMPK-related kinases, inhibiting their enzymatic activity . This inhibition leads to a cascade of downstream effects, including the disruption of cell cycle progression and induction of apoptosis. Furthermore, it can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of kinase activity and induction of apoptosis in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits kinase activity and induces apoptosis without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biochemical activity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and degradation . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall efficacy and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution can also affect its accumulation in specific tissues, influencing its therapeutic and toxicological profiles.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its intended targets, such as the nucleus or mitochondria, where it can modulate cellular processes and exert its effects.
Propiedades
IUPAC Name |
4-cyclopropyl-2-methyl-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-9-14-11(10-2-3-10)8-12(15-9)16-6-4-13-5-7-16/h8,10,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORQEDSLNFRANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213591 | |
| Record name | Pyrimidine, 4-cyclopropyl-2-methyl-6-(1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707735-25-8 | |
| Record name | Pyrimidine, 4-cyclopropyl-2-methyl-6-(1-piperazinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707735-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-cyclopropyl-2-methyl-6-(1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R)-1-phenylethyl]cyclobutanamine](/img/structure/B1432503.png)

![2-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1432506.png)
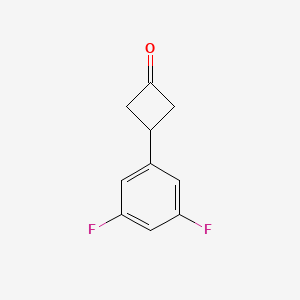

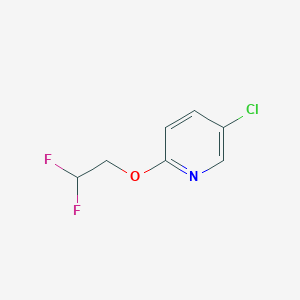
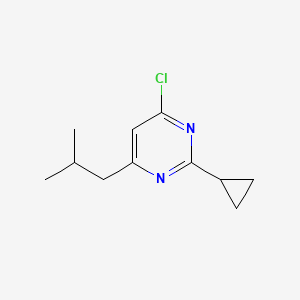
![2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B1432516.png)
![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B1432517.png)
![2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B1432518.png)
![Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate](/img/structure/B1432519.png)
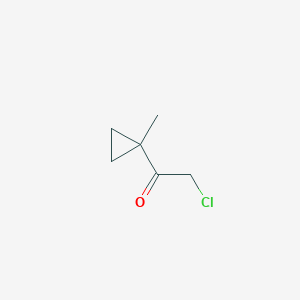
![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1432523.png)
![3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1432524.png)
